molecular formula C13H17Cl2NO3 B057971 [2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester CAS No. 939757-30-9

[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester

Cat. No.: B057971
CAS No.: 939757-30-9
M. Wt: 306.18 g/mol
InChI Key: LDWRFWMEDWHTMA-UHFFFAOYSA-N
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Description

[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H17Cl2NO3 and its molecular weight is 306.18 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that this compound is a derivative of carbamic acid and is used as a biochemical reagent . It is often used in the synthesis of other compounds, suggesting that its targets may vary depending on the specific context of its use.

Mode of Action

As a carbamate derivative, it may interact with its targets through the formation of carbamate bonds . These bonds are formed through a reaction between a hydroxyl group (from the target molecule) and the carbamate group of the compound. This can result in changes to the target molecule’s structure and function.

Biochemical Pathways

Given its use as a biochemical reagent and in the synthesis of other compounds, it is likely involved in various biochemical pathways depending on its specific application .

Pharmacokinetics

Its solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may be well-absorbed and distributed in the body. Its metabolism and excretion would likely depend on the specific context of its use.

Result of Action

Given its use as a biochemical reagent and in the synthesis of other compounds, its effects would likely depend on the specific context of its use .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.

Properties

IUPAC Name

tert-butyl N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO3/c1-13(2,3)19-12(18)16-7-11(17)9-5-4-8(14)6-10(9)15/h4-6,11,17H,7H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWRFWMEDWHTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=C(C=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585658
Record name tert-Butyl [2-(2,4-dichlorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939757-30-9
Record name tert-Butyl [2-(2,4-dichlorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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